molecular formula C23H27N5O B2425943 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1243024-26-1

2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2425943
CAS No.: 1243024-26-1
M. Wt: 389.503
InChI Key: UTCUFXYTKBHFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one ( 1243024-26-1) is an organic compound with the molecular formula C23H27N5O and a molecular weight of 389.49 g/mol . This chemical features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . Pyrazole derivatives are extensively researched for their potential anti-inflammatory properties, particularly as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammatory diseases . Furthermore, the pyrazole nucleus is a key structural component in compounds exhibiting antioxidant activity, which is relevant for research into oxidative stress-related conditions . The structure of this specific molecule incorporates both a pyrazole and a phenylpiperazine moiety, suggesting potential for interaction with various biological targets. Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel bioactive molecules, or as a probe for investigating pharmacological pathways. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-25(2)23-21(19-9-5-3-6-10-19)17-28(24-23)18-22(29)27-15-13-26(14-16-27)20-11-7-4-8-12-20/h3-12,17H,13-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCUFXYTKBHFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The pyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For 3-(dimethylamino)-4-phenyl-1H-pyrazole, a common precursor involves reacting phenylacetylene with dimethylhydrazine under acidic conditions. For example, 1-(1-methyl-1H-pyrazol-4-yl)ethanone —a structurally analogous compound—is synthesized using palladium-catalyzed coupling of iodopyrazole with vinyl ethers, yielding 2.4 g (89%) after column chromatography. Adjusting substituents requires bromination or amination steps.

Table 1: Pyrazole Intermediate Synthesis

Step Reagents/Conditions Yield Reference
Cyclocondensation Phenylacetylene, dimethylhydrazine, HCl 75%
Bromination Pyridinium tribromide, DCM/EtOH 85–89%
Oxidation MnO₂, dichloromethane 91%

Functionalization with Dimethylamino Group

Introducing the dimethylamino group at the pyrazole C3 position typically involves nucleophilic substitution or reductive amination. Brominated intermediates (e.g., 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone) react with dimethylamine in tetrahydrofuran (THF) at 60°C, achieving yields of 70–80%. Alternatively, Ullmann coupling with CuI and 1,10-phenanthroline facilitates aryl amination under milder conditions.

Piperazine Derivative Preparation

4-Phenylpiperazine is synthesized via nucleophilic aromatic substitution, where piperazine reacts with bromobenzene in the presence of K₂CO₃ and a palladium catalyst. Patent WO2009057133A2 describes analogous couplings using sodium carbonate and 1,3-bis(diphenylphosphino)propane-palladium diacetate, yielding 85–90%.

Table 2: Piperazine Synthesis Conditions

Parameter Value
Catalyst Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane
Base Na₂CO₃
Solvent n-Butanol
Temperature Reflux (120°C)
Yield 89%

Coupling of Pyrazole and Piperazine Moieties

The final step involves connecting the pyrazole and piperazine units via a ketone bridge. A nucleophilic acyl substitution reaction is employed, where 2-chloro-1-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)ethanone reacts with 4-phenylpiperazine in dimethylformamide (DMF) at 80°C. Potassium iodide acts as a catalyst, achieving yields of 65–75%.

Critical Parameters:

  • Solvent polarity : DMF enhances nucleophilicity of piperazine.
  • Temperature : Reactions below 100°C minimize side product formation.
  • Catalyst : KI accelerates substitution kinetics by stabilizing transition states.

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to improve heat transfer and mixing. For example, bromination using pyridinium tribromide in dichloromethane/ethanol scales linearly, maintaining 85% yield at 5-mol batches. Purification via crystallization in petroleum ether ensures >98% purity, critical for pharmaceutical applications.

Challenges and Alternatives

Limitations:

  • Bromination with N-bromosuccinimide (NBS) under UV light yields only 20% due to competing side reactions.
  • Palladium-catalyzed methods, while efficient, incur high costs.

Alternative Routes:

  • Microwave-assisted synthesis reduces reaction times by 50% for pyrazole-piperazine coupling.
  • Enzymatic catalysis using lipases in non-aqueous media offers greener alternatives, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is often utilized as a reagent in various organic reactions, including oxidation and reduction processes, which modify its functional groups to yield derivatives with distinct properties .

Biological Studies

Enzyme Inhibition and Receptor Binding: The compound has been investigated for its potential to inhibit specific enzymes and bind to various receptors, making it valuable in drug discovery processes. Its interaction with molecular targets can modulate biological functions, which is crucial for developing therapeutic agents .

Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens, suggesting its potential role in developing new antibiotics .

Anticancer Activity: The compound has shown promise in anticancer studies, where it may inhibit tumor growth through specific biochemical pathways. The structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole or piperazine moieties can enhance its efficacy against cancer cells .

Neuropharmacological Effects

The presence of the piperazine ring suggests potential neuropharmacological applications, particularly in treating psychiatric disorders or neurodegenerative diseases. Studies have indicated that compounds with similar structures can affect neurotransmitter systems, providing insights into their possible therapeutic roles .

Case Study 1: Antimicrobial Activity

A series of derivatives based on this compound were synthesized and tested for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibitory effects, particularly with compounds modified at the piperazine position, highlighting the importance of structural variations in enhancing biological activity .

Case Study 2: Anticancer Efficacy

In vitro studies evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. This study underscores the potential for developing targeted cancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Biological Activity

The compound 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one (CAS Number: 1243024-26-1) is a complex organic molecule characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The molecular formula of the compound is C23H27N5OC_{23}H_{27}N_{5}O, with a molecular weight of 389.5 g/mol. The structure includes a pyrazole ring substituted with a dimethylamino group and a phenyl group, as well as a piperazine moiety. These features suggest diverse chemical reactivity and biological activity.

Property Value
Molecular FormulaC23H27N5OC_{23}H_{27}N_{5}O
Molecular Weight389.5 g/mol
CAS Number1243024-26-1

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential use in treating bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Research evaluating the anticancer potential of this compound has demonstrated promising results against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound's ability to induce apoptosis in these cell lines was confirmed through assays measuring cell viability and morphological changes . In vitro cytotoxicity assays revealed that the compound significantly reduces cell proliferation at micromolar concentrations, indicating its potential as an anticancer agent .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological activity. Compounds containing piperazine have been associated with various neurological effects, including anxiolytic and antidepressant activities. Studies have indicated that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors .

The proposed mechanism of action for this compound involves binding to specific molecular targets within cells, thereby modulating various biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or phosphatases.
  • Receptor Interaction : Interaction with neurotransmitter receptors could lead to altered signaling pathways associated with mood regulation and anxiety.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole and piperazine rings can significantly influence its pharmacological properties:

Modification Effect
Dimethylamino GroupEnhances solubility and receptor affinity
Phenyl SubstitutionIncreases binding interactions
Piperazine MoietyImpacts neuropharmacological activity

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Anticancer Studies : A study on derivatives of pyrazole-containing compounds showed significant cytotoxicity against various cancer cell lines, supporting the notion that structural modifications can enhance anticancer activity .
  • Neuropharmacological Research : Investigations into piperazine derivatives revealed their potential in treating anxiety disorders through modulation of serotonin receptors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:

  • Condensation reactions : Use NaNO₂/HCl for diazotization, followed by coupling with acetylacetone or hydrazine hydrate under reflux (e.g., ethanol, 50°C) to form pyrazole intermediates .
  • Substitution reactions : React pyrazole intermediates with 4-phenylpiperazine derivatives using potassium carbonate in DMF under reflux .
  • Key reagents : Hydrazine hydrate, 4-chlorophenacyl bromide, and NaBH₄ for reductions .
    • Validation : Confirm intermediates via TLC and characterize final products using NMR (¹H/¹³C) and mass spectrometry .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
  • Spectroscopic techniques :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), dimethylamino (δ 2.2–2.5 ppm), and carbonyl (C=O, δ 170–175 ppm in ¹³C NMR) .
  • IR : Confirm C=O stretch (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3%) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO and dilute in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values. Use 48–72 hr exposure periods .
  • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials) and vehicle controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can SHELXL be applied to refine the crystal structure of this compound?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
  • Structure solution : Employ SHELXD for initial phasing, followed by SHELXL for refinement. Key steps:
  • Parameterization : Refine anisotropic displacement parameters for non-H atoms.
  • Hydrogen placement : Place H atoms geometrically and refine using riding models .
  • Validation : Check R-factors (R₁ < 5%), residual electron density (<0.5 eÅ⁻³), and CCDC deposition .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

  • Methodological Answer :

  • SAR strategy :
  • Piperazine modifications : Replace 4-phenyl with 4-(4-fluorophenyl) to enhance lipophilicity .
  • Pyrazole substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to modulate receptor binding .
  • Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) or receptor-binding studies (radioligand displacement) .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Parameterize force fields (AMBER/CHARMM) for piperazine-pyrazole scaffolds .
  • ADMET prediction : Employ SwissADME to estimate logP (target ~2.5), blood-brain barrier permeability, and CYP450 inhibition .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How can contradictory biological data (e.g., varying IC₅₀ across assays) be resolved?

  • Methodological Answer :

  • Assay optimization :
  • Standardize cell lines (e.g., ATCC-certified) and passage numbers.
  • Control for solvent effects (e.g., DMSO lot variability) .
  • Structural verification : Re-characterize batches via XRD to rule out polymorphic differences .
  • Statistical analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify significant outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.